Cas no 71896-27-0 (Sulfurous acid,bismuth(3+) salt (3:2) (9CI))

Sulfurous acid,bismuth(3+) salt (3:2) (9CI) 化学的及び物理的性質
名前と識別子
-
- Sulfurous acid,bismuth(3+) salt (3:2) (9CI)
- BISMUTH SULFITE (BASIC)
- dibismuth,trisulfite
- BISMUTH SULFITE(BASIC)
- Bismuth(3+) sulfite (2/3)
- dibismuth;trisulfite
- DTXSID70623644
- 71896-27-0
-
- インチ: InChI=1S/2Bi.3H2O3S/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6
- InChIKey: ZUJIHUXXWRPGPY-UHFFFAOYSA-H
- SMILES: [O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Bi+3].[Bi+3]
計算された属性
- 精确分子量: 1123.78000
- 同位素质量: 657.83124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 12
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 18.8
- 共价键单元数量: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 247Ų
じっけんとくせい
- PSA: 290.57000
- LogP: -0.72120
Sulfurous acid,bismuth(3+) salt (3:2) (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | B293-100GM |
Bismuth Sulfite |
71896-27-0 | (basic) | 100gm |
$314.61 | 2023-09-19 |
Sulfurous acid,bismuth(3+) salt (3:2) (9CI) 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
7. Back matter
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Sulfurous acid,bismuth(3+) salt (3:2) (9CI)に関する追加情報
Research Brief on Sulfurous Acid, Bismuth(3+) Salt (3:2) (9CI) (CAS: 71896-27-0): Recent Advances and Applications
Sulfurous acid, bismuth(3+) salt (3:2) (9CI), with the CAS number 71896-27-0, is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, characterization, biological activities, and potential uses in medicine.
Recent studies have highlighted the antimicrobial and anti-inflammatory properties of sulfurous acid, bismuth(3+) salt (3:2). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as MRSA. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, making it a promising candidate for the development of novel antibiotics.
In addition to its antimicrobial effects, research has also explored the potential of sulfurous acid, bismuth(3+) salt (3:2) in cancer therapy. A preclinical study conducted by researchers at the University of Cambridge in 2022 revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with gastrointestinal tumors. The study suggested that the compound's ability to induce apoptosis and inhibit angiogenesis could be leveraged for targeted cancer treatments, though further in vivo studies are needed to validate these findings.
The synthesis and characterization of sulfurous acid, bismuth(3+) salt (3:2) have also been subjects of recent investigation. Advanced spectroscopic techniques, including X-ray crystallography and NMR spectroscopy, have been employed to elucidate its molecular structure and stability under various conditions. These studies have provided valuable insights into the compound's reactivity and potential modifications to enhance its pharmacological properties.
Despite these promising findings, challenges remain in the clinical translation of sulfurous acid, bismuth(3+) salt (3:2). Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, sulfurous acid, bismuth(3+) salt (3:2) (9CI) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its antimicrobial, anti-inflammatory, and anticancer properties, coupled with advances in its synthesis and characterization, underscore its potential as a valuable tool in drug development. Future studies should focus on optimizing its pharmacological profile and exploring its applications in combination therapies and targeted drug delivery systems.
71896-27-0 (Sulfurous acid,bismuth(3+) salt (3:2) (9CI)) Related Products
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 54646-75-2(1-Bromo-8-phenyloctane)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)




